molecular formula C6H8FNO2 B8547006 4-[(2-fluoroethyl)amino]furan-2(5H)-one

4-[(2-fluoroethyl)amino]furan-2(5H)-one

Cat. No.: B8547006
M. Wt: 145.13 g/mol
InChI Key: IKYDFFSVUZBGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Fluoroethyl)amino]furan-2(5H)-one is a chemical compound of significant interest in scientific research, particularly as a key synthetic intermediate. It belongs to a class of butenolide derivatives that serve as crucial precursors in the development of novel active ingredients . The structural motif of the butenolide ring is found in various biologically active molecules. For instance, this scaffold has been instrumental in the discovery and optimization of new insecticides, such as flupyradifurone, which was inspired by the natural compound stemofoline . Flupyradifurone, a related compound featuring a difluoroethylamino side chain, acts as a nicotinic acetylcholine receptor (nAChR) agonist, demonstrating the pharmacophoric potential of this chemical class . Researchers utilize this compound as a versatile building block in organic synthesis and medicinal chemistry. Its primary application lies in nucleophilic substitution reactions, where it can be alkylated at the C-3 position using various reagents, such as heteroarylmethyl chlorides in the presence of a base like cesium carbonate, to generate more complex, disubstituted furan-2(5H)-one derivatives . This compound enables the exploration of new chemical space in the search for molecules with specific biological activities and physical properties. It is investigated for potential applications across multiple fields, including chemistry as a synthetic intermediate and in industry for the development of advanced materials like polymers and coatings . The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic uses and is strictly not for human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8FNO2

Molecular Weight

145.13 g/mol

IUPAC Name

3-(2-fluoroethylamino)-2H-furan-5-one

InChI

InChI=1S/C6H8FNO2/c7-1-2-8-5-3-6(9)10-4-5/h3,8H,1-2,4H2

InChI Key

IKYDFFSVUZBGCQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=O)O1)NCCF

Origin of Product

United States

Synthetic Methodologies and Strategic Route Design for 4 2 Fluoroethyl Amino Furan 2 5h One

Precursor Chemistry and Starting Material Selection

The judicious selection of precursors is fundamental to an efficient and economically viable synthesis of 4-[(2-fluoroethyl)amino]furan-2(5H)-one. The primary starting materials for the most common synthetic route are tetronic acid and 2-fluoroethylamine hydrochloride .

Tetronic acid , also known as 4-hydroxy-2(5H)-furanone, provides the core furanone ring structure. Its commercial availability and relatively low cost make it an attractive starting point. The chemistry of tetronic acid is characterized by the presence of a reactive enolic hydroxyl group at the C4 position, which is crucial for the subsequent amination step.

2-Fluoroethylamine hydrochloride serves as the source of the (2-fluoroethyl)amino side chain. The presence of the fluorine atom in this precursor is significant as it can impart desirable properties to the final product. The use of the hydrochloride salt enhances the stability and handling of the otherwise volatile and reactive free amine.

The selection of these precursors is strategic. The furanone ring of tetronic acid is a versatile scaffold, and the introduction of the amino side chain via nucleophilic substitution is a high-yielding and well-established reaction.

PrecursorRole in SynthesisKey Features
Tetronic acidFuranone backboneCommercially available, reactive enolic hydroxyl group
2-Fluoroethylamine hydrochloride(2-fluoroethyl)amino side chainIntroduces fluorine, stable salt form

Alkylation and Substitution Approaches to Furanone Functionalization

The functionalization of the furanone ring is a critical step in the synthesis of this compound and its derivatives. This is typically achieved through alkylation and substitution reactions, with a focus on nucleophilic attack strategies and the use of catalytic systems.

Nucleophilic Attack Strategies

The primary method for introducing the (2-fluoroethyl)amino group onto the furanone ring involves a nucleophilic substitution reaction. In this process, the nitrogen atom of 2-fluoroethylamine acts as a nucleophile, attacking the electrophilic C4 position of tetronic acid. This reaction proceeds via the displacement of the hydroxyl group of the enol form of tetronic acid.

The reaction is typically carried out in a suitable solvent and may require the use of a base to deprotonate the 2-fluoroethylamine hydrochloride, thereby generating the more nucleophilic free amine. The choice of base and solvent can significantly influence the reaction rate and yield.

Catalytic Systems in Furanone Synthesis

While the initial amination of tetronic acid can often proceed without a catalyst, subsequent functionalization of the resulting 4-aminofuranone can be facilitated by various catalytic systems. For instance, palladium-catalyzed cross-coupling reactions are widely used for the synthesis of 4-substituted furanones. Although not directly applied in the synthesis of the title compound from its immediate precursors, these methods are crucial for the generation of analogs and more complex derivatives.

For example, a palladium catalyst such as PdCl2(dppf) can be used in Suzuki-Miyaura reactions to couple a 4-halo-furanone with a boronic acid derivative, allowing for the introduction of a wide range of substituents at the C4 position. This highlights the versatility of catalytic methods in expanding the chemical space around the furanone core. Furthermore, the use of magnetic nanocatalysts, such as sulfamic acid functionalized Fe3O4 nanoparticles, has been explored for the one-pot synthesis of trisubstituted furan-2(5H)-ones, offering a greener and more efficient catalytic approach. researchgate.net

Optimization of Reaction Conditions and Process Parameters

To maximize the yield and purity of this compound while minimizing costs and environmental impact, the optimization of reaction conditions is paramount. Key parameters that are typically fine-tuned include temperature, reaction time, solvent, and the stoichiometry of reactants and reagents.

For the amination of tetronic acid with 2-fluoroethylamine hydrochloride, a systematic study of these parameters is essential. For instance, the choice of solvent can influence the solubility of the reactants and the rate of reaction. The reaction temperature is another critical factor; higher temperatures can increase the reaction rate but may also lead to the formation of impurities. The optimal reaction time is determined by monitoring the progress of the reaction to ensure complete conversion of the starting materials without significant product degradation.

A general approach to optimization involves a factorial design of experiments, where multiple parameters are varied simultaneously to identify the optimal set of conditions. For similar reactions, such as the synthesis of dihydrobenzofuran neolignans, optimization has been shown to significantly reduce reaction times and improve selectivity. scielo.br

ParameterEffect on ReactionOptimization Goal
TemperatureAffects reaction rate and impurity formationBalance between rate and selectivity
Reaction TimeDetermines extent of conversionAchieve complete conversion without degradation
SolventInfluences solubility and reaction rateMaximize yield and facilitate product isolation
StoichiometryAffects conversion and raw material costUse optimal molar ratios to maximize efficiency

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce the environmental footprint of chemical processes. In the context of this compound synthesis, several green chemistry strategies can be implemented.

One key aspect is the use of greener solvents. Traditional organic solvents can be replaced with more environmentally benign alternatives, such as water or bio-derived solvents, where feasible. The use of catalytic amounts of reagents instead of stoichiometric amounts is another important principle. As mentioned in section 2.2.2, catalytic systems can enhance efficiency and reduce waste. researchgate.netnanochemres.org

Atom economy is another crucial consideration. The ideal synthesis would incorporate all atoms from the starting materials into the final product. The reaction of tetronic acid with 2-fluoroethylamine has a reasonably good atom economy, with water being the primary byproduct.

Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can reduce the need for intermediate purification steps, thereby saving energy and reducing solvent waste. The use of biosynthesized silver nanostructures as a catalyst for furan (B31954) synthesis represents a move towards more sustainable catalytic processes. nanochemres.org

Solid-Phase Synthesis Techniques for Analog Generation

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of related compounds, or analogs, for applications such as drug discovery and agrochemical screening. This methodology can be applied to the synthesis of a variety of 4-aminofuran-2(5H)-one derivatives.

In a typical solid-phase approach, a furanone precursor is attached to a solid support, such as a resin. The immobilized furanone can then be subjected to a series of reactions to introduce diversity at various positions of the molecule. For example, a resin-bound 4-halofuranone could be reacted with a library of different amines to generate a diverse set of 4-aminofuranones. scienceasia.org After the desired modifications have been made, the final product is cleaved from the solid support.

This technique offers several advantages over traditional solution-phase synthesis, including simplified purification, as excess reagents and byproducts can be easily washed away from the resin-bound product. This allows for the efficient and automated synthesis of a large number of compounds. A solid-phase approach for the synthesis of substituted 4-amino-5-hydroxy-2(5H)-furanones has been successfully developed, demonstrating the feasibility of this technique for generating furanone-based libraries. scienceasia.orgresearchgate.net

TechniqueDescriptionAdvantages
Solid-Phase SynthesisSynthesis of compounds on a solid supportSimplified purification, potential for automation, rapid generation of analogs

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation of 4 2 Fluoroethyl Amino Furan 2 5h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For 4-[(2-fluoroethyl)amino]furan-2(5H)-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular structure.

Proton (¹H) NMR Applications

Furanone Ring Protons: The protons on the furanone ring are expected to appear in characteristic regions. The proton at the C3 position would likely be a singlet, while the two protons at the C5 position (a CH₂ group) would also produce a distinct signal.

Fluoroethyl Group Protons: The methylene (B1212753) groups of the 2-fluoroethyl substituent would exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The CH₂ group adjacent to the nitrogen would be expected to show a triplet of triplets, while the CH₂ group attached to the fluorine atom would show a doublet of triplets.

Amino Proton: The N-H proton would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

Expected ¹H NMR Data:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-3 4.5 - 5.0 s -
H-5 4.8 - 5.2 s -
-NH- 5.0 - 7.0 br s -
-CH₂-N 3.4 - 3.8 tt J(H,H) ≈ 5-7, J(H,F) ≈ 25-30

Carbon (¹³C) NMR Applications

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment.

Furanone Ring Carbons: The carbonyl carbon (C2) is expected to be the most downfield signal. The olefinic carbons (C3 and C4) will appear in the vinylic region, with the C4 carbon being further downfield due to the attachment of the electron-donating amino group. The C5 carbon, being an aliphatic CH₂ group adjacent to an oxygen atom, will have a characteristic chemical shift.

Fluoroethyl Group Carbons: The two carbons of the fluoroethyl group will be distinguishable, with the carbon directly bonded to the highly electronegative fluorine atom appearing at a significantly downfield position and exhibiting a large one-bond carbon-fluorine coupling constant.

Expected ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected ¹J(C,F) (Hz)
C-2 (C=O) 170 - 175 -
C-3 80 - 85 -
C-4 160 - 165 -
C-5 70 - 75 -
-CH₂-N 40 - 45 ~20

Fluorine (¹⁹F) NMR Applications

Fluorine-19 NMR is a highly sensitive technique used to probe the environment of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom. The multiplicity of this signal would be a triplet of triplets due to coupling with the adjacent CH₂ protons and the more distant CH₂ protons of the ethyl group. The chemical shift would be characteristic of a primary fluoroalkane.

Expected ¹⁹F NMR Data:

Fluorine Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The molecular formula is C₆H₈FNO₂.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve characteristic losses of small molecules and radicals.

Expected Key Fragmentation Pathways:

Loss of a fluorine atom: [M - F]⁺

Loss of the fluoroethyl group: [M - CH₂CH₂F]⁺

Cleavage of the furanone ring: This can lead to various smaller fragment ions, providing further structural information.

Expected Mass Spectrometry Data:

Ion m/z (Expected) Identity
[M]⁺ 145.05 Molecular Ion
[M - HF]⁺ 125.04 Loss of hydrogen fluoride

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch 3300 - 3500
C-H Stretch (sp² and sp³) 2850 - 3100
C=O Stretch (lactone) 1740 - 1780
C=C Stretch (enamine) 1640 - 1680
C-F Stretch 1000 - 1100

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of a conjugated system in this compound, specifically the enamine chromophore within the furanone ring, is expected to give rise to a characteristic absorption maximum (λmax) in the UV region. The exact position of the λmax is dependent on the solvent used.

Expected UV-Vis Absorption:

Chromophore Expected λmax (nm)

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) could be employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of non-volatile and thermally labile compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for assessing the purity of this compound. Detection would typically be performed using a UV detector set at the λmax of the compound.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for purity analysis. The choice of the column and temperature program would be optimized to achieve good separation from any impurities.

The combination of these advanced spectroscopic and chromatographic methodologies provides a robust framework for the unequivocal structural elucidation and purity assessment of this compound, ensuring a comprehensive understanding of its chemical identity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography, particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), is a powerful tool for the analysis of furanone compounds. The development of a successful HPLC method hinges on the optimization of several key parameters to achieve the desired separation and sensitivity. For compounds structurally related to this compound, reversed-phase HPLC is a common and effective approach.

A study detailing the analysis of flupyradifurone (B41651) and its metabolites, including the analogous 4-[(2,2-difluoroethyl)amino]furan-2(5H)-one, utilized a modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for sample preparation, followed by ultra-high-performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS). researchgate.net This approach highlights the importance of efficient sample extraction and cleanup to ensure accurate quantification.

The chromatographic separation is typically achieved on a C18 column, which is well-suited for retaining and separating moderately polar compounds like furanone derivatives. The mobile phase composition is a critical factor, often consisting of a mixture of an aqueous component (such as water with additives like formic acid or a buffer) and an organic modifier (commonly acetonitrile or methanol). The gradient elution, where the proportion of the organic solvent is varied over time, allows for the effective separation of compounds with different polarities.

For the detection and structural confirmation, tandem mass spectrometry is invaluable. In the case of the related difluoroethyl-amino-furanone, a structural-diagnostic ion at m/z 92.0302 was identified, corresponding to the detachment of the lactone ring, which aided in its attribution. researchgate.net The selection of specific precursor and product ion transitions in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

A generalized HPLC method for the analysis of a compound like this compound, based on methodologies for similar structures, would involve careful optimization of the mobile phase gradient, flow rate, and column temperature to achieve optimal peak shape and resolution.

Table 1: Illustrative HPLC Parameters for Furanone Analysis

Parameter Condition
Column Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation of the target analyte from impurities
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Detector Tandem Mass Spectrometer (MS/MS)

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. However, furanone derivatives, particularly those with polar functional groups like the amino group in this compound, often exhibit high polarity and low volatility, making direct GC analysis challenging. researchgate.net To overcome this, derivatization is a common strategy to convert the analyte into a more volatile and thermally stable form.

While specific derivatization methods for this compound are not documented, general approaches for similar compounds can be considered. Derivatization reactions typically target active hydrogen atoms, such as those in hydroxyl or amino groups. For instance, in the analysis of the flavor compound furaneol (B68789) (4-hydroxy-2,5-dimethyl-3(2H)-furanone), derivatization with pentafluorobenzyl bromide was employed to create a more stable and less polar derivative suitable for GC-MS analysis. researchgate.net

Once derivatized, the compound can be separated on a capillary GC column, often with a non-polar or medium-polarity stationary phase like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS). nih.govmdpi.com The temperature program of the GC oven is optimized to ensure good separation of the analyte from other components in the sample matrix.

The mass spectrometer serves as a highly specific and sensitive detector. In electron ionization (EI) mode, the molecule is fragmented in a reproducible manner, generating a characteristic mass spectrum that can be used for identification by comparison with spectral libraries or through interpretation of the fragmentation patterns. imreblank.ch For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be employed, where specific fragmentation transitions are monitored. nih.govmdpi.com

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that can be coupled with GC-MS for the extraction and concentration of volatile derivatives from a sample matrix. researchgate.netnih.govmdpi.com The choice of the SPME fiber coating is crucial and depends on the polarity and volatility of the analyte derivative.

Table 2: Representative GC-MS Parameters for Derivatized Furanone Analysis

Parameter Condition
Derivatization Agent Silylating agents (e.g., BSTFA) or acylating agents
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injection Mode Splitless or Split
Oven Temperature Program Optimized for separation
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap

| Detection Mode | Full Scan or Multiple Reaction Monitoring (MRM) |

Theoretical and Computational Investigations of 4 2 Fluoroethyl Amino Furan 2 5h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of molecules.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for understanding the three-dimensional structure and flexibility of a molecule. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. libretexts.orgnobelprize.org For 4-[(2-fluoroethyl)amino]furan-2(5H)-one, this would involve analyzing the rotation around the C-N bond connecting the fluoroethylamino group to the furanone ring. The planarity of the furanone ring itself has been confirmed in related structures through X-ray diffraction. rug.nl The preferred conformations would be those that minimize steric hindrance and optimize electronic interactions. nobelprize.org

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry can predict various spectroscopic properties, aiding in the identification and characterization of compounds. For furanone derivatives, computational methods have been used to calculate properties that can be correlated with experimental spectra like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. nih.govnih.gov For this compound, theoretical calculations could predict the chemical shifts of ¹H and ¹³C atoms and the frequencies of vibrational modes, which would be valuable for interpreting experimental data.

Mechanistic Studies of Chemical Transformations Involving 4 2 Fluoroethyl Amino Furan 2 5h One

Elucidation of Reaction Pathways and Intermediate Formation

The reaction pathways of 4-[(2-fluoroethyl)amino]furan-2(5H)-one are largely dictated by the inherent electronic nature of the molecule, which can be described as a vinylogous amide or an enamine-lactone system. Reactions can be initiated at several sites: the lactone carbonyl, the C=C double bond, or the nitrogen atom of the side chain.

Under acidic conditions, a plausible initial step is the protonation of the carbonyl oxygen, which enhances the electrophilicity of the C2 carbon. This activation facilitates the attack by nucleophiles, leading to the formation of a tetrahedral intermediate. Subsequent ring-opening or substitution reactions can then proceed from this intermediate.

Alternatively, the C=C double bond, enriched with electron density from the adjacent amino group, is susceptible to attack by electrophiles. This pathway would lead to the formation of a resonance-stabilized cationic intermediate. The stability of this intermediate is a key factor in directing the subsequent steps of the reaction, which could involve nucleophilic capture or rearrangement.

In the presence of a base, the proton alpha to the carbonyl group (at the C3 position) can be abstracted, although this is less favorable than in simple ketones due to the electronics of the lactone. A more likely scenario in basic media is the direct nucleophilic attack on the C2 carbonyl carbon.

The formation of key intermediates in various proposed transformations is summarized in the table below.

Table 1: Key Intermediates in Proposed Reaction Pathways

Reaction Type Initiating Species Key Intermediate Subsequent Transformation
Acid-Catalyzed Nucleophilic Addition H⁺ O-protonated lactone Nucleophilic attack at C2
Electrophilic Addition E⁺ Resonance-stabilized cation Nucleophilic capture
Base-Catalyzed Hydrolysis OH⁻ Tetrahedral alkoxide intermediate Ring-opening
Recyclization Nitrogen Dinucleophile Hemiaminal-like adduct Intramolecular cyclization

Alkylation and Substitution Reaction Mechanisms

Alkylation and substitution reactions of this compound are governed by the nucleophilic and electrophilic centers within the molecule.

Alkylation:

Direct Friedel-Crafts type alkylation at the C3 or C5 position is generally not feasible for this substrate. libretexts.orgksu.edu.sa The lone pair of electrons on the exocyclic nitrogen atom would readily react with the Lewis acid catalyst (e.g., AlCl₃), forming a complex. libretexts.orgksu.edu.sayoutube.com This complexation deactivates the ring system towards electrophilic attack by placing a positive charge adjacent to it. libretexts.orgyoutube.com

A more viable alkylation pathway would involve the nitrogen atom of the (2-fluoroethyl)amino group acting as a nucleophile, leading to N-alkylation products. Alternatively, under strongly basic conditions, deprotonation at the C3 position could generate a carbanion that could then be alkylated, although this would require a careful choice of base to avoid competing reactions at the lactone carbonyl.

Substitution:

Nucleophilic substitution reactions are more common for furanone systems, particularly if a suitable leaving group is present. For instance, in analogues like 3,4-dihalo-2(5H)-furanones, substitution at the C4 position by nucleophiles is a well-established reaction. nih.gov In the case of this compound, the amino group itself is not a good leaving group. However, theoretical substitution pathways could be envisioned where the amino group is first transformed into a better leaving group.

Another potential substitution mechanism involves a Michael-type addition of a nucleophile to the C5 position, followed by elimination, although this is less common for 4-amino substituted furanones compared to other derivatives.

Hydrolysis and Degradation Pathways (Chemical)

The chemical stability of this compound in aqueous media is limited, with hydrolysis being a primary degradation pathway. The mechanism of hydrolysis is dependent on the pH of the solution.

Acid-Catalyzed Hydrolysis: In acidic conditions, the reaction is initiated by the protonation of the lactone carbonyl oxygen. This activation enhances the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack by a water molecule. This attack forms a tetrahedral intermediate. Subsequent proton transfer and elimination of the ring-opened product lead to the formation of a γ-amino-γ-hydroxy carboxylic acid derivative.

Base-Catalyzed Hydrolysis: Under basic conditions, the degradation is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon (C2). This is typically the rate-determining step and results in the formation of a tetrahedral alkoxide intermediate. This intermediate then undergoes ring-opening to yield the carboxylate salt of the corresponding γ-amino-γ-hydroxy acid. This pathway is often faster than acid-catalyzed hydrolysis for lactones.

The general degradation pathway can be summarized as follows:

Ring Opening: Nucleophilic attack (by H₂O or OH⁻) on the C2 carbonyl leads to the cleavage of the ester bond.

Intermediate Formation: A transient tetrahedral intermediate is formed.

Product Formation: The furanone ring opens to yield a linear carboxylic acid derivative. This product may undergo further degradation, such as decarboxylation or dehydration, depending on the reaction conditions.

The hydrolysis of similar heterocyclic structures, such as the herbicide flazasulfuron, also proceeds via cleavage of a bridge within the molecule, leading to more stable degradation products. nih.govresearchgate.net

Recyclization Processes with Nitrogen-Containing Nucleophiles

Furan-2(5H)-ones are valuable synthons for the construction of other heterocyclic systems through recyclization reactions. beilstein-journals.orgnih.gov When this compound is treated with binucleophilic reagents, such as hydrazine (B178648) or hydroxylamine, a ring transformation can occur.

The proposed mechanism for such a recyclization process generally involves several steps:

Initial Nucleophilic Attack: The reaction often begins with the nucleophilic attack of one of the nitrogen atoms of the binucleophile (e.g., hydrazine) on the lactone carbonyl carbon (C2). This step is frequently acid-catalyzed to activate the carbonyl group. nih.gov

Ring Opening: The resulting tetrahedral intermediate collapses, leading to the opening of the furanone ring to form an acyclic intermediate, such as an acylhydrazide derivative.

Intramolecular Cyclization: The second nucleophilic atom of the reagent (the other nitrogen of the hydrazine moiety) then attacks an electrophilic center within the newly formed acyclic intermediate.

Dehydration/Condensation: A final dehydration or condensation step yields the new, stable heterocyclic ring, such as a pyridazinone or pyrazolone (B3327878) derivative. nih.gov

The specific outcome of the recyclization depends on the structure of the nitrogen-containing nucleophile and the reaction conditions employed. beilstein-journals.orgnih.gov This strategy allows for the transformation of the furanone core into a variety of different five- or six-membered nitrogen-containing heterocycles.

Table 2: Proposed Recyclization Reaction with Hydrazine

Step Description Intermediate/Product Type
1 Attack of hydrazine on C2 carbonyl Tetrahedral adduct
2 Furanone ring opening Acyclic acylhydrazide
3 Intramolecular attack of terminal nitrogen Cyclic hemiaminal-like species
4 Dehydration Dihydropyridazinone derivative

Catalytic Mechanistic Investigations

Catalysis plays a crucial role in modulating the reactivity of furanone systems, enabling transformations that may not be feasible under thermal conditions.

Lewis Acid Catalysis: Lewis acids can be employed to activate the this compound system. A Lewis acid would coordinate to the carbonyl oxygen, significantly increasing the electrophilicity of the C2 carbon. This activation would facilitate reactions with weak nucleophiles. For related furanone derivatives, Lewis acids like zinc chloride or scandium triflate have been shown to catalyze reactions such as Mukaiyama aldol (B89426) additions at the C5 position. nih.gov However, as noted previously, the presence of the amino group in the target compound complicates the use of strong Lewis acids due to potential catalyst inhibition.

Transition Metal Catalysis: Transition metal catalysts, particularly palladium, are effective for cross-coupling reactions to form C-C bonds in furanone synthesis. researchgate.net While this compound itself is not primed for a typical cross-coupling reaction, a precursor molecule with a leaving group (e.g., a halogen or triflate) at the C3 or C5 position could be catalytically coupled with various partners to install new substituents.

Oxidative Catalysis: Catalytic systems involving metals like Manganese(III) and Cobalt(II) have been used for the oxidative ring-opening of furan (B31954) rings. nih.gov Such a process, when applied to this compound, could generate 1,4-dicarbonyl intermediates via an endoperoxide species. nih.gov These intermediates are highly versatile and can undergo subsequent cyclization reactions to form other complex molecules. The mechanism involves the generation of radical species or singlet oxygen, which attack the electron-rich furan ring system. nih.gov

Structure Reactivity Relationships and Analog Design in Furanone Chemistry

Influence of the Fluoroethyl Moiety on Chemical Reactivity

The introduction of a 2-fluoroethyl group at the 4-position of the furan-2(5H)-one core significantly modulates the chemical reactivity of the molecule. This substituent primarily exerts its influence through electronic and steric effects, altering the electron density distribution and accessibility of the enamine-like system. The 4-aminofuran-2(5H)-one scaffold can be considered a vinylogous amide, where the nitrogen lone pair can delocalize into the α,β-unsaturated lactone system.

The fluorine atom, being highly electronegative, imparts a strong inductive electron-withdrawing effect (-I effect) on the ethyl chain. This effect reduces the electron-donating ability of the nitrogen atom into the furanone ring. studypug.com Consequently, the nucleophilicity of the enamine system at the C-3 position is decreased compared to a non-fluorinated alkylamino analogue. This deactivation makes the molecule less susceptible to electrophilic attack at this position.

The reduced basicity of the amino group due to the fluorine substitution is a key factor influencing its reactivity. nih.gov Fluoroalkyl-substituted amines are known to be less basic than their non-fluorinated counterparts. This decreased basicity can affect reactions that involve protonation of the amino group or its participation as a base.

Interactive Table: Estimated Electronic Properties of Substituted Aminofuranones

Substituent at 4-amino position Inductive Effect Resonance Effect Relative Basicity of Amino Group Predicted Reactivity towards Electrophiles at C-3
Ethyl Weakly electron-donating (+I) Electron-donating (+M) High High
2-Fluoroethyl Electron-withdrawing (-I) Electron-donating (+M) Moderate Moderate

Rational Design Principles for Novel Aminofuranone Analogues (non-biological activity focus)

The design of novel aminofuranone analogues, with a focus on tailoring their chemical reactivity rather than biological activity, can be approached by systematically modifying the core structure. The 4-aminofuran-2(5H)-one system offers several points for modification to fine-tune its chemical properties.

Modulation of the Amino Substituent: The nature of the N-substituent is a primary determinant of the electronic properties of the enamine system.

Electron-Donating Groups (EDGs): Introducing alkyl groups or other EDGs on the nitrogen atom will increase the electron density of the system, enhancing its nucleophilicity and reactivity towards electrophiles. wikipedia.org

Electron-Withdrawing Groups (EWGs): Conversely, acyl or other EWGs on the nitrogen will decrease the nucleophilicity, making the enamine less reactive. Fluoroalkyl groups, as discussed, serve as a potent tool for modulating this property. studypug.com

Substitution on the Furanone Ring: Modifications at other positions of the furanone ring can also significantly impact reactivity.

C-3 Position: Introduction of substituents at the C-3 position can sterically hinder the approach of reactants and also electronically influence the double bond.

C-5 Position: The substituent at the C-5 position can influence the stability of the lactone ring and introduce stereochemical elements that affect reactivity.

Interactive Table: Design Strategies for Modifying Aminofuranone Reactivity

Target Property Design Strategy Example Modification Expected Outcome
Increased Nucleophilicity Introduce EDG on Nitrogen N-diethylamino Enhanced reactivity towards electrophiles
Decreased Nucleophilicity Introduce EWG on Nitrogen N-acetyl Reduced reactivity towards electrophiles
Steric Shielding of C-3 Introduce bulky group at C-3 C-3-tert-butyl Slower reaction rates at C-3

Comparative Analysis with Difluoroethyl Analogs (e.g., Flupyradifurone)

A comparative analysis of 4-[(2-fluoroethyl)amino]furan-2(5H)-one with its difluoroethyl analog, Flupyradifurone (B41651) (4-[(2,2-difluoroethyl)amino]furan-2(5H)-one), highlights the graduated effect of fluorination on the molecule's chemical properties. The presence of a second fluorine atom in Flupyradifurone significantly amplifies the electron-withdrawing nature of the substituent.

This increased inductive effect further reduces the electron-donating capacity of the amino group into the furanone ring compared to the mono-fluorinated analog. nih.gov As a result, the enamine system in Flupyradifurone is even less nucleophilic. This has direct implications for its reactivity in various chemical transformations.

The basicity of the amino group in Flupyradifurone is considerably lower than in the mono-fluorinated compound. This can be a critical factor in reactions where the amino group's nucleophilicity or basicity is pivotal.

Interactive Table: Comparative Properties of Fluoroethyl and Difluoroethyl Aminofuranones

Property This compound Flupyradifurone (4-[(2,2-difluoroethyl)amino]furan-2(5H)-one)
Number of Fluorine Atoms 1 2
Inductive Effect of N-substituent Moderate (-I) Strong (-I)
Relative Basicity of Amino Group Moderate Low
Predicted Nucleophilicity of Enamine Moderate Low

Stereochemical Considerations and Impact on Reactivity

Stereochemistry can play a crucial role in the reactivity of this compound, primarily concerning potential chirality at the C-5 position of the furanone ring. If a substituent other than hydrogen is present at C-5, this carbon becomes a stereocenter, leading to the existence of enantiomers or diastereomers.

The spatial arrangement of the C-5 substituent can exert significant steric hindrance, influencing the approach of reagents to the planar enamine system. A bulky substituent at C-5 could shield one face of the molecule, leading to diastereoselective reactions at the C-3 position or at the carbonyl group.

Derivatization Strategies and Functionalization of the Furan 2 5h One Scaffold

Regioselective Modifications of the Furanone Ring

The furan-2(5H)-one ring possesses several reactive sites that can be targeted for regioselective functionalization. The C3 and C5 positions, as well as the C4 carbon bearing the amino group, are particularly amenable to modification.

Halogenation: Bromination of the furanone ring is a common transformation that introduces a synthetically versatile handle. For instance, the bromination of 4-methoxy-2(5H)-furanone with N-bromosuccinimide (NBS) can yield a mixture of 3-bromo, 5-bromo, and 3,5-dibromo derivatives, with the 3-bromo product often being the major component. unipi.it A similar approach could be applied to 4-[(2-fluoroethyl)amino]furan-2(5H)-one to introduce bromine atoms, which can then serve as precursors for cross-coupling reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. 3,4-dihalogenated furan-2(5H)-ones can undergo regioselective Suzuki-Miyaura reactions with boronic acids or their derivatives to introduce aryl or alkyl substituents at the C3 and C4 positions. doi.org This strategy could be adapted to introduce a wide variety of substituents onto the furanone ring of the target compound, thereby modulating its electronic and steric properties.

Thiolation: The C4 position of the furan-2(5H)-one ring is susceptible to nucleophilic attack. Thiolation of 5-alkoxy-3,4-dihalo-2(5H)-furanones has been shown to proceed in a highly regioselective manner to afford 4-thiosubstituted products. nih.gov This reaction could potentially be used to introduce sulfur-containing moieties at the C4 position, which are known to be important in various biologically active compounds.

Reaction TypePosition(s) ModifiedReagents and ConditionsPotential Outcome
HalogenationC3, C5N-Bromosuccinimide (NBS), CCl4, refluxIntroduction of bromine atoms for further functionalization
Suzuki-Miyaura CouplingC3, C4Aryl/alkyl boronic acids, Pd catalyst, baseFormation of C-C bonds, introduction of diverse substituents
ThiolationC4Thiols, baseIntroduction of sulfur-containing functional groups

Introduction of Diverse Substituents on the Nitrogen Atom

Acylation and Sulfonylation: The nitrogen atom can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form the corresponding amides and sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. This would allow for the introduction of a vast range of alkyl and aryl groups.

Alkylation: N-alkylation can be achieved by reacting the parent compound with alkyl halides. This would introduce additional alkyl chains, potentially influencing the compound's lipophilicity.

Reductive Amination: The nitrogen atom can also be functionalized through reductive amination with aldehydes or ketones. This two-step, one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced to the corresponding tertiary amine. This method is particularly useful for introducing a wide variety of substituted alkyl groups.

C-N Coupling Reactions: Metal-free C-N coupling reactions have been successfully employed for the synthesis of amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones. rsc.org A similar strategy could be used to couple various moieties to the nitrogen atom of the title compound.

Reaction TypeFunctional Group IntroducedTypical ReagentsPotential Impact on Properties
AcylationAmideAcyl chlorides, anhydridesAlters hydrogen bonding, introduces carbonyl group
SulfonylationSulfonamideSulfonyl chloridesIntroduces sulfonyl group, can impact acidity
AlkylationTertiary amineAlkyl halidesIncreases lipophilicity, alters basicity
Reductive AminationTertiary amineAldehydes/ketones, reducing agentIntroduces diverse substituted alkyl groups

Formation of Cocrystal Derivatives for Chemical Stability

Cocrystallization is a technique used in crystal engineering to modify the physicochemical properties of a solid compound without altering its chemical structure. rsc.org A cocrystal is a multi-component crystal in which the constituent molecules are held together by non-covalent interactions, such as hydrogen bonds. nih.gov

For this compound, forming cocrystals with pharmaceutically acceptable coformers could be a viable strategy to enhance its chemical stability, solubility, and dissolution rate. The furanone ring contains hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen), while the amino group provides a hydrogen bond donor. This combination of functional groups makes the molecule a good candidate for cocrystal formation.

Potential coformers could include carboxylic acids, amides, and other molecules capable of forming strong hydrogen bonds. The selection of a suitable coformer is crucial and often involves screening a library of potential candidates. The formation of cocrystals can be achieved through various methods, including solution crystallization, grinding, and solvent-drop grinding. nih.gov A rare case of cocrystallization of meso- and d,l-diastereomers has been observed for bis-thioethers of 2(5H)-furanone. researchgate.net

Synthesis of Complex Molecular Architectures Utilizing the Compound as a Building Block

The furan-2(5H)-one moiety is a valuable building block in organic synthesis, serving as a precursor for a variety of more complex molecular architectures. researchgate.net The presence of multiple functional groups in this compound makes it a potentially useful starting material for the synthesis of novel heterocyclic systems.

Ring-Opening and Rearrangement Reactions: The furanone ring can undergo ring-opening reactions under certain conditions, providing access to linear, functionalized molecules that can be further elaborated. For example, silyl (B83357) palladium cations can catalyze the ring-opening and functionalization of 5- and 6-membered cyclic allyl ethers. acs.org

Cycloaddition Reactions: The double bond in the furanone ring can participate in cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, to construct more complex polycyclic systems.

Tandem Reactions: The furan-2(5H)-one scaffold can be utilized in tandem reactions where multiple bond-forming events occur in a single operation. This can lead to a rapid increase in molecular complexity from a relatively simple starting material. For instance, a base-mediated tandem acyl shift/cyclization/decarbonylation reaction of aroylmethyl 2-alkynoates has been developed for the synthesis of 4,5-disubstituted furan-2(5H)-ones.

By strategically employing these derivatization and functionalization strategies, the chemical space around the this compound scaffold can be systematically explored, potentially leading to the discovery of new compounds with enhanced properties and novel applications.

Advanced Applications in Synthetic Chemistry and Materials Science Non Biological

Utilization as a Building Block for Heterocyclic Compound Synthesis

The furan-2(5H)-one core is a well-established precursor for the synthesis of a wide array of other heterocyclic compounds. researchgate.netresearchgate.net The reactivity of the ring system, along with the nucleophilic amino group of 4-[(2-fluoroethyl)amino]furan-2(5H)-one, allows for its transformation into more complex molecular architectures.

The amino group can readily undergo N-alkylation reactions. A notable example is its reaction with 2-chloro-5-chloromethylpyridine. In this synthesis, the nitrogen atom of the fluoroethylamino group acts as a nucleophile, displacing the chlorine atom on the chloromethylpyridine to form a new carbon-nitrogen bond. nih.gov This reaction effectively attaches a pyridinylmethyl group to the core structure, yielding 4-{(6-Chloropyridin-3-yl)methylamino}furan-2(5H)-one, a key step in producing analogs of specialty chemicals. nih.gov

The general reactivity of the furanone scaffold suggests its utility in constructing other heterocyclic systems. Furanone derivatives can react with various nucleophiles, leading to ring-opening and subsequent recyclization to form different heterocycles. researchgate.netresearchgate.net For instance, reactions of similar furanones with hydrazine (B178648) have been shown to produce pyridazinone derivatives. researchgate.netnih.gov This versatility makes this compound a promising starting material for generating novel libraries of heterocyclic compounds for various chemical applications.

Table 1: Examples of Heterocyclic Synthesis from Furanone Precursors
Furanone PrecursorReagentResulting Heterocyclic SystemReaction Type
This compound2-chloro-5-chloromethylpyridineN-substituted furanoneN-Alkylation nih.gov
Generic 3-benzylidenefuran-2(3H)-oneHydrazine HydratePyridazinone derivativeRing transformation researchgate.net
Generic furan-2(5H)-one derivativePrimary AminesPyrrolone derivativeRing transformation researchgate.net

Potential as a Precursor for Specialty Chemicals

The utility of this compound as a precursor extends to the synthesis of targeted specialty chemicals, particularly in the agrochemical sector. It serves as a key intermediate in the synthesis of a structural analog of Flupyradifurone (B41651). nih.govwikipedia.org Flupyradifurone is an insecticide belonging to the butenolide class. wikipedia.orgfao.org

The synthesis of the monofluoro-analog of this insecticide highlights the role of this compound as a critical precursor. The process involves the N-alkylation of this compound with 2-chloro-5-chloromethylpyridine in the presence of a base like sodium hydride in a solvent such as tetrahydrofuran. nih.gov This reaction demonstrates a practical application of this compound in building more complex, high-value molecules. The fluorinated ethylamino side chain is a crucial component of the final molecule's structure.

Table 2: Synthesis of a Flupyradifurone Analog
StepPrecursorReagentsProduct
1Tetronic acid2-fluoroethylamine hydrochlorideThis compound nih.gov
2This compound2-chloro-5-chloromethylpyridine, Sodium hydride, Tetrahydrofuran4-{(6-Chloropyridin-3-yl)methylamino}furan-2(5H)-one nih.gov

Applications in the Development of New Materials (e.g., polymers, coatings)

The molecular structure of this compound suggests its potential use as a monomer in the development of new materials like fluoropolymers and specialty coatings. Fluoropolymers are known for their high resistance to solvents, acids, and bases, as well as for their low surface energy, which imparts non-stick and friction-reducing properties. wikipedia.org

The incorporation of the this compound moiety into a polymer backbone could bestow these desirable fluoropolymer characteristics onto the resulting material. The double bond within the furanone ring provides a potential site for polymerization reactions. The presence of the fluoroethyl group would increase the fluorine content of the polymer, enhancing its chemical stability and hydrophobicity. wikipedia.org Such polymers could find applications as protective coatings, creating surfaces that are easy to clean and resistant to chemical degradation and environmental weathering. researchgate.net While specific research on the polymerization of this exact compound is not widely documented, the use of other functionalized furanones and sulfonyl-containing compounds in polymer synthesis supports this potential application. nih.gov

Table 3: Potential Properties of Polymers Incorporating the Furanone Monomer
Potential Polymer TypeProperty Imparted by MonomerPotential Application
Fluorinated Acrylic or Vinyl PolymerIncreased chemical resistance, Lowered surface energyAnti-graffiti coatings, Protective films researchgate.net
Modified Polyester or PolyamideEnhanced thermal stability, HydrophobicitySpecialty textiles, High-performance composites

Role in Surfactant Chemistry

The furanone scaffold has been successfully employed in the synthesis of novel surfactants. Research has shown that furan-2(5H)-one, derived from the oxidation of furfural, can be reacted with fatty amines to produce amphoteric surfactants. uasz.snrsc.org These resulting molecules, which possess two long alkyl chains as the hydrophobic part, are classified as Gemini or twin-tail surfactants. uasz.sn Gemini surfactants are known for their high efficiency and low critical micelle concentration (CMC).

Following this established synthetic strategy, this compound could serve as a platform for creating novel fluorinated surfactants. The core structure already contains both polar (amino and carbonyl groups) and non-polar (hydrocarbon and fluoroalkyl) elements. The secondary amine provides a reactive handle for introducing or modifying hydrophilic head groups, for example, through reaction with ethyl bromoacetate (B1195939) or methyl acrylate (B77674) followed by saponification to create a betaine (B1666868) moiety. uasz.snresearchgate.net The fluoroethyl group would contribute to the hydrophobic/lipophobic character of the molecule. Such fluorinated Gemini surfactants could exhibit unique properties, including enhanced surface activity and stability in harsh chemical environments.

Table 4: Structural Components of a Potential Surfactant
Structural ComponentFunctionOriginating Moiety
Hydrophilic "Head"Water-soluble portionFuranone carbonyl, Modified amino group (e.g., carboxylate) uasz.sn
Hydrophobic "Tail"Water-insoluble portionFluoroethyl group, additional alkyl chains

Future Directions and Emerging Research Avenues in 4 2 Fluoroethyl Amino Furan 2 5h One Chemistry

Exploration of Novel Synthetic Routes and Methodologies

Future research will likely focus on developing more efficient, stereoselective, and sustainable methods for synthesizing 4-[(2-fluoroethyl)amino]furan-2(5H)-one. Current syntheses of butenolide structures often involve multi-step pathways, and creating substituted derivatives can be challenging. nih.gov Advancements in this area could unlock broader access to this compound and its analogs for further study.

Key areas for exploration include:

Catalytic C-H Activation: A paradigm shift in butenolide synthesis involves the direct conversion of aliphatic acids using palladium catalysis. nih.gov This one-step method, which involves triple C-H functionalization, could be adapted for precursors of this compound, offering a more atom-economical and efficient route. nih.gov

Cascade Reactions: Highly enantioselective allylation/lactonization cascades have been developed to produce chiral butenolides rapidly and efficiently. rsc.org Investigating similar cascade strategies that incorporate the N-(2-fluoroethyl)amino moiety in a single pot could streamline the synthesis.

Multicomponent Reactions (MCRs): MCRs that assemble complex molecules like 5-acylamino butenolides from simple starting materials offer another promising avenue. researchgate.net Designing an MCR involving a 2-fluoroethylamine equivalent, a glyoxal derivative, and a suitable third component could provide a novel and convergent route to the target molecule.

Flow Chemistry and Automation: Employing continuous flow reactors could enable safer handling of potentially hazardous fluorinating agents and intermediates, improve reaction control, and facilitate scalability. Automated synthesis platforms could be used to rapidly generate a library of analogs with variations on the furanone core and the fluorinated side chain.

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages for Synthesizing this compound Key Challenges
Palladium-Catalyzed C-H Activation High atom economy, use of abundant starting materials, potential for late-stage modification. nih.gov Catalyst sensitivity, functional group tolerance, regioselectivity control.
Enantioselective Cascade Reactions Rapid synthesis of chiral products, high selectivity under mild conditions. rsc.org Catalyst design, substrate scope limitations, complexity of reaction optimization.
Multicomponent Reactions (MCRs) High efficiency, molecular diversity from simple precursors, operational simplicity. researchgate.net Identification of suitable reaction components and conditions, control of chemoselectivity.
Synthesis from Fluorinated Building Blocks Direct incorporation of the fluoroethyl group, avoids handling of harsh fluorinating agents. youtube.com Availability and cost of specialized fluorinated starting materials.

Development of Advanced Theoretical Models for Predictive Chemistry

Computational chemistry is a powerful tool for understanding and predicting molecular behavior. For this compound, theoretical models can provide deep insights into its structure, reactivity, and properties, guiding experimental work and accelerating discovery.

Future theoretical investigations could include:

Conformational Analysis: The fluorine atom and the flexible ethylamino chain can significantly influence the molecule's preferred three-dimensional shape. Computational studies, such as those using density functional theory (DFT), can predict the most stable conformers and the energy barriers between them. nih.gov This is crucial as conformation often dictates biological activity and chemical reactivity.

Reactivity Prediction: Theoretical models can calculate reaction barriers and enthalpies for potential transformations, such as thermal decomposition or reactions with nucleophiles. nih.gov This allows researchers to predict the most likely reaction pathways and products under different conditions, identifying promising but unexplored chemical transformations.

Spectroscopic Prediction: Calculating properties like NMR chemical shifts can aid in structure elucidation. researchgate.net For organofluorine compounds, predicting ¹⁹F NMR shifts is particularly valuable for characterizing products and monitoring reactions.

Noncovalent Interaction (NCI) Analysis: The fluorine atom can participate in unique noncovalent interactions, such as hydrogen bonds (e.g., C-H···F). nih.gov NCI analysis can visualize and quantify these weak interactions, which are critical for understanding crystal packing, solvent effects, and potential interactions with other molecules. nih.gov

Identification of Unexplored Chemical Transformations and Reactivity Patterns

The furan-2(5H)-one core is a highly reactive scaffold, capable of undergoing a wide range of chemical transformations. nih.govmdpi.com The presence of the electron-donating amino group and the electron-withdrawing fluorine atom introduces electronic complexity that could lead to novel reactivity.

Potential areas for future research into its chemical behavior include:

Cycloaddition Reactions: Butenolides can act as dienophiles in Diels-Alder reactions. researchgate.net Furthermore, substituted furanones can participate in higher-order cycloadditions, such as [8+2] cycloadditions, to form complex polycyclic systems. acs.org Exploring the participation of this compound in these reactions could yield novel and structurally diverse heterocyclic compounds.

Ring Transformations: The furanone ring can be transformed into other heterocyclic systems. For example, reaction with hydrazine (B178648) derivatives can convert the furanone into a pyridazinone. mdpi.com Investigating these recyclization reactions could provide access to new classes of fluorinated heterocycles.

Reactions at the C5 Position: The C5 position of similar 5-hydroxy-furanones is known to react with arenes and heteroarenes in the presence of an acid catalyst, forming a new C-C bond. nih.govmdpi.com Investigating analogous electrophilic substitution reactions could be a fruitful area of study.

Polymerization: The furanone moiety can potentially be used as a monomer in polymerization reactions. Exploring the ring-opening polymerization or other polymerization strategies involving this compound could lead to novel fluorinated polymers.

Potential for New Non-Biological Chemical Applications and Materials

Beyond its potential in life sciences, the unique combination of a furanone ring and a fluorinated side chain in this compound suggests applications in materials science and other chemical industries. researchgate.netwikipedia.org

Emerging non-biological applications to be explored:

Fluorinated Polymers and Materials: Organofluorine compounds are foundational to many advanced materials, including fluoropolymers known for their chemical and thermal stability. rsc.orgnih.gov This compound could serve as a monomer or an additive to create new polymers with tailored properties, such as hydrophobicity, thermal resistance, or specific optical properties.

Surface Coatings: Furanones have been investigated as potential anti-bacterial coatings on biomaterials. nih.gov The introduction of fluorine could enhance the durability and hydrophobicity of such coatings, making them suitable for a wider range of material protection applications.

Fluorosurfactants: The structure of this compound, possessing both a polar heterocyclic head and a fluorinated tail, is reminiscent of a surfactant. Research into its surface-active properties could lead to the development of new fluorosurfactants for specialized applications. wikipedia.org

Triboelectric Materials: Polymers derived from furan-based diols have recently been shown to be promising tribopositive materials for use in triboelectric nanogenerators (TENGs). rsc.org Investigating polymers derived from this compound in this context could lead to new sustainable energy-harvesting materials.

Table 2: Potential Non-Biological Applications and Key Properties

Application Area Relevant Property of this compound Research Goal
Advanced Polymers C-F bond strength, thermal stability, reactive furanone ring. rsc.org Develop novel fluoropolymers with enhanced chemical resistance and specific functionalities.
Functional Coatings Hydrophobicity from fluorine, potential for surface adhesion. nih.gov Create durable, water-repellent, and potentially antimicrobial surface coatings.
Specialty Surfactants Amphiphilic nature with a fluorinated segment. wikipedia.org Evaluate surface tension reduction and micelle formation for use in specialized formulations.
Energy Harvesting Potential to form polymers with desirable triboelectric properties. rsc.org Synthesize and test polymers for application as tribopositive layers in TENGs.

Role in Sustainable Chemistry and Biorenewable Resources

The principles of green chemistry encourage the use of renewable feedstocks and the development of environmentally benign synthetic processes. researchgate.net The furanone core of the molecule is particularly relevant in this context, as furan (B31954) derivatives can be sourced from biomass. rsc.org

Future research should focus on:

Biomass-Derived Synthesis: Furan derivatives like 3-acetamido-5-acetylfuran can be produced from chitin, the second most abundant biopolymer on Earth. rsc.org Furan-based polyesters have also been synthesized from renewable resources. nih.gov Developing synthetic pathways to this compound that start from biomass-derived furans would significantly improve its sustainability profile.

Green Synthetic Methods: The synthesis of organofluorine compounds can involve hazardous reagents and conditions. Future work should prioritize the use of greener approaches, such as employing catalytic methods, using environmentally benign solvents like water or ionic liquids, and exploring microwave-assisted synthesis to reduce energy consumption and reaction times. researchgate.net

Enzymatic Catalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. Enzymatic polymerization has been used to create furan-based polyesters. nih.gov Investigating enzymatic routes for the synthesis or modification of this compound could lead to more sustainable production methods.

Circular Economy Potential: As a furan-based material, polymers or products derived from this compound could potentially be designed for chemical recycling, breaking them down into their constituent monomers for reuse. This aligns with the goals of a circular economy, reducing waste and reliance on virgin feedstocks.

Q & A

Q. What are the established synthetic routes for 4-[(2-fluoroethyl)amino]furan-2(5H)-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of precursors under controlled conditions. For example:

  • Michael addition-elimination cascades are used to construct the furanone core, with fluorinated amines introduced via nucleophilic substitution .
  • Multicomponent reactions (e.g., indole, glyoxal derivatives, and Meldrum’s acid) can yield substituted furanones, where fluorination is achieved using 2-fluoroethylamine .
    Key factors :
  • Temperature control (e.g., 60–80°C for cyclization).
  • Solvent polarity (polar aprotic solvents like DMF enhance nucleophilic substitution).
  • Purification via column chromatography or recrystallization to isolate the fluorinated product.

Q. How can X-ray crystallography and SHELX software validate the crystal structure of this compound?

  • Single-crystal X-ray diffraction is critical for resolving bond lengths, angles, and stereochemistry. SHELX programs (e.g., SHELXL) refine structures using high-resolution data, even for twinned crystals .
  • Protocol :
    • Grow crystals via slow evaporation (e.g., ethanol/water mix).
    • Collect diffraction data (synchrotron sources improve resolution).
    • Refine using SHELXL, validating hydrogen bonding and fluorine’s electron density .

Advanced Research Questions

Q. What methodological approaches are recommended for analyzing metabolic pathways and environmental persistence of this compound in agricultural systems?

  • Metabolite identification :
    • Use LC-MS/MS to detect degradation products like difluoroacetic acid (DFA) and hydroxy-furanone derivatives in soil/water systems .
    • In vitro assays : Incubate with liver microsomes (e.g., rat S9 fractions) to identify phase I/II metabolites .
  • Environmental persistence :
    • Conduct OECD 307 soil degradation studies under aerobic/anaerobic conditions.
    • Monitor half-life (t₁/₂) and partition coefficients (log Kₒw) to assess bioaccumulation potential .

Q. How does co-crystallization with organic acids enhance physicochemical properties for pesticidal applications?

Co-formers and effects :

Co-formerKey ImprovementMethodological InsightReference
Oxalic acid↑ Melting point (82°C)Slurry crystallization in ethanol/acetone
Salicylic acid↑ Solubility in ethanolSolvent-drop grinding with minimal energy
Benzoic acid↑ Water solubilityDSC-guided stoichiometric optimization

Q. Protocol :

Screen co-formers via differential scanning calorimetry (DSC) and XRPD.

Optimize stoichiometry (typically 1:1) using solution-mediated phase transformation .

Q. What computational strategies (e.g., QSAR) predict the bioactivity of this compound derivatives?

  • QSAR workflow :
    • Curate a dataset (e.g., 20 derivatives with LC₅₀ values against pests) .
    • Calculate descriptors (e.g., log P, molar refractivity) using Gaussian or COSMO-RS.
    • Train models (e.g., partial least squares regression) to correlate structure with insecticidal activity .
  • Molecular docking :
    • Target nicotinic acetylcholine receptors (nAChRs) using AutoDock Vina.
    • Validate fluorine’s role in binding affinity via ΔG calculations .

Q. How can contradictory data on fluorine’s bioactivity be resolved in structure-activity studies?

  • Case study : Conflicting reports on fluorinated analogs’ potency may arise from metabolic stability vs. target binding.
  • Methodology :
    • Perform isotopic labeling (¹⁸F) to track metabolic pathways .
    • Compare in vitro (enzyme assays) and in vivo (pest mortality) data to decouple stability from intrinsic activity .
    • Use Hammett plots to correlate σ values of substituents with bioactivity trends .

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